![molecular formula C14H9NO2 B13404346 5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)
5H-benzo[d][1]benzazepine-10,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-benzod
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-benzodbenzazepine-10,11-dione typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of an ethynylaniline: This is achieved through a Sonogashira coupling reaction.
Pseudo-intramolecular hydrohalogenation: This step involves the addition of a halogen to the ethynylaniline.
Construction of the dibenzazepine ring: This is done using a Buchwald–Hartwig coupling reaction.
Arylation at the 10-position: This final step is carried out using a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for 5H-benzodbenzazepine-10,11-dione are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
5H-benzodbenzazepine-10,11-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzazepine derivatives depending on the reagents used.
科学的研究の応用
5H-benzodbenzazepine-10,11-dione has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of dibenzazepine are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5H-benzodbenzazepine-10,11-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor binding: It may bind to specific receptors, altering their activity and leading to various biological effects.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
5H-dibenzo[b,f]azepine-10,11-dione: A closely related compound with similar chemical properties.
10,11-dihydro-5H-dibenzo[b,f]azepine: A reduced form of the compound with different reactivity.
Iminodibenzyl: Another member of the dibenzazepine family with distinct biological activities.
Uniqueness
5H-benzodbenzazepine-10,11-dione is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
特性
分子式 |
C14H9NO2 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
5H-benzo[d][1]benzazepine-10,11-dione |
InChI |
InChI=1S/C14H9NO2/c16-12-6-5-9-7-8-15-11-4-2-1-3-10(11)13(9)14(12)17/h1-8,15H |
InChIキー |
CDYOIANZGVEHHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=O)C3=O)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)
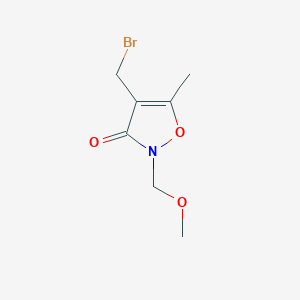
![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
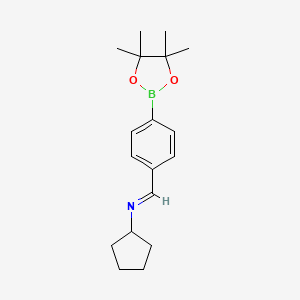
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13404292.png)
![3-(16-Ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13404298.png)
![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)
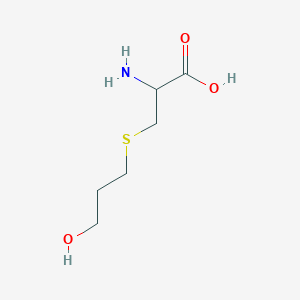
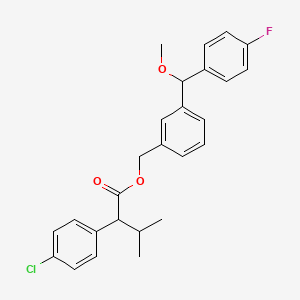
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)
![Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate](/img/structure/B13404324.png)
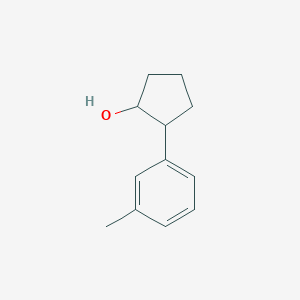
![2-amino-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13404344.png)
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
